2,2-Difluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide
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Overview
Description
2,2-Difluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide typically involves the reaction of 3-fluoro-pyrazine with 2,2-difluoroacetamide under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,2-Difluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroacetamide: A simpler analog with similar fluorine substitution.
3-Fluoro-pyrazine: A related compound with a similar pyrazine ring structure.
Fluoroacetamides: A broader class of compounds with varying degrees of fluorination.
Uniqueness
2,2-Difluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide is unique due to its specific combination of fluorine atoms and pyrazine ring, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C6H4F3N3O |
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Molecular Weight |
191.11 g/mol |
IUPAC Name |
2,2-difluoro-N-(3-fluoropyrazin-2-yl)acetamide |
InChI |
InChI=1S/C6H4F3N3O/c7-3(8)6(13)12-5-4(9)10-1-2-11-5/h1-3H,(H,11,12,13) |
InChI Key |
QHUDXDORASSQHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)NC(=O)C(F)F)F |
Origin of Product |
United States |
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